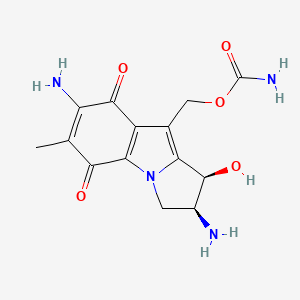![molecular formula C14H18FNO2 B13184608 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1,4-Dioxaspiro[45]decan-8-yl}-6-fluoroaniline is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline typically involves multiple steps. One common method starts with the formation of the spirocyclic core through the reaction of 2-acetylcyclohexanone with ethylene glycol to form the ethylene ketal. This intermediate undergoes hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to introduce the aniline moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the aniline moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and stability, making it a valuable compound in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{1,4-Dioxaspiro[4.5]decan-6-yl}acrylamides: These compounds share a similar spirocyclic core but differ in their functional groups.
1,4-Dioxaspiro[4.5]decan-8-ol: This compound has a hydroxyl group instead of the aniline moiety.
2,8-Diazaspiro[4.5]decan-1-one: This compound features a spirocyclic structure with nitrogen atoms, making it a potent inhibitor of specific enzymes.
Uniqueness
What sets 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline apart is its combination of a spirocyclic core with a fluorinated aniline group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H18FNO2 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-6-fluoroaniline |
InChI |
InChI=1S/C14H18FNO2/c15-12-3-1-2-11(13(12)16)10-4-6-14(7-5-10)17-8-9-18-14/h1-3,10H,4-9,16H2 |
InChI-Schlüssel |
SMZJXALQPYFRGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C3=C(C(=CC=C3)F)N)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
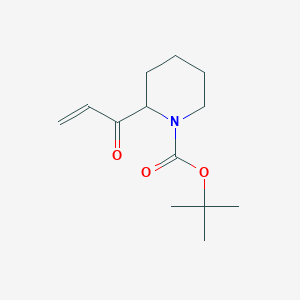
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
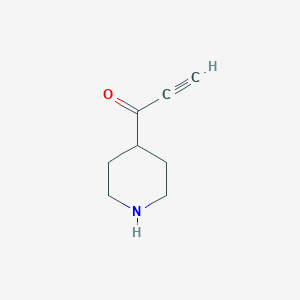
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)

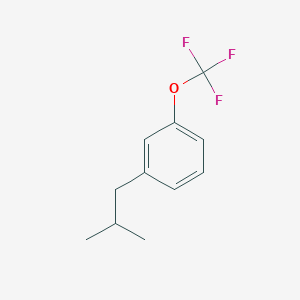

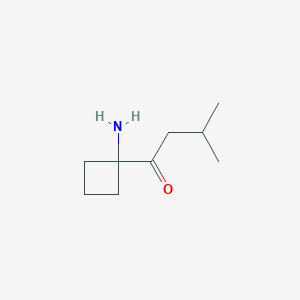
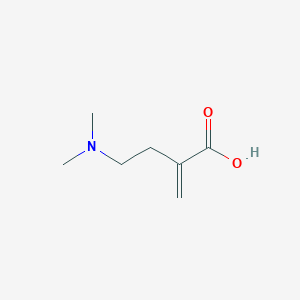

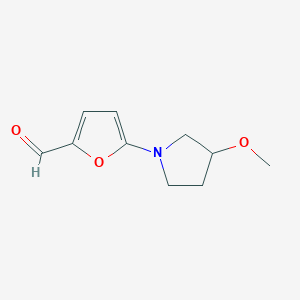
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
